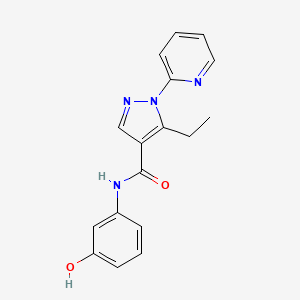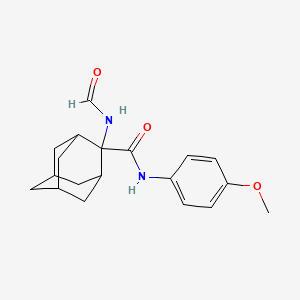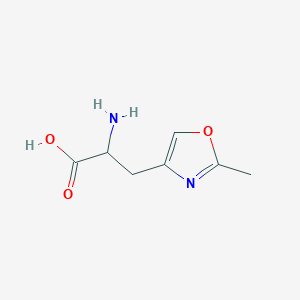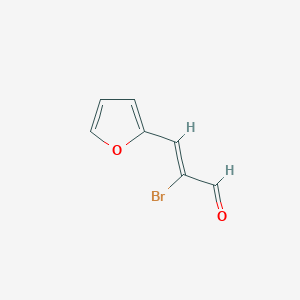
1,1-Dimethyl-3-methylene-2-vinylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-methylene-2-vinylcyclohexane: is an organic compound with the molecular formula C₁₁H₁₈ It is a cyclohexane derivative characterized by the presence of two methyl groups, a methylene group, and a vinyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with appropriate alkylating agents, followed by dehydration to introduce the methylene and vinyl groups. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The vinyl and methylene groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), electrophiles, solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-methylene-2-vinylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various functionalized cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities. It may serve as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It can be incorporated into formulations for coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-methylene-2-vinylcyclohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structural features, including the presence of reactive vinyl and methylene groups, enable it to participate in diverse chemical reactions and pathways.
Comparación Con Compuestos Similares
1,1-Dimethyl-2-vinylcyclohexane: Lacks the methylene group, resulting in different reactivity and properties.
1,1-Dimethyl-3-methylene-2-ethylcyclohexane: Contains an ethyl group instead of a vinyl group, leading to variations in chemical behavior.
1,1-Dimethyl-3-methylene-2-propylcyclohexane: Features a propyl group, affecting its steric and electronic properties.
Uniqueness: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane is unique due to the combination of its structural elements, which confer distinct reactivity and potential applications. The presence of both methylene and vinyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
95452-08-7 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
2-ethenyl-1,1-dimethyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C11H18/c1-5-10-9(2)7-6-8-11(10,3)4/h5,10H,1-2,6-8H2,3-4H3 |
Clave InChI |
YRBXRKRLOGXJAN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C)C1C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)


![isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13360148.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360173.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360178.png)
![3-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13360190.png)
